Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex organic compounds, including those related to "Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate," often involves palladium-catalyzed CH functionalization. This method facilitates the construction of oxindoles, which are pivotal structures in medicinal chemistry due to their biological activities. The process demonstrates the versatility of palladium catalysis in enabling the formation of complex structures efficiently (Magano, Kiser, Shine, & Chen, 2014). Additionally, the absolute configuration of related compounds, such as those with a piperidine skeleton, can be determined through X-ray diffraction studies. These studies provide insights into the stereochemical properties that could influence the biological activity of the compounds (Peeters, Blaton, & Ranter, 1994).
Potential Therapeutic Applications
Compounds structurally related to "Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate" have been explored for various therapeutic applications. For instance, derivatives have been investigated as Aurora kinase inhibitors, which may be useful in treating cancer due to their ability to modulate key pathways involved in cell division and growth (ロバート ヘンリー,ジェームズ, 2006). Furthermore, novel propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents, highlighting the potential of these compounds in oncology (Rehman et al., 2018).
Future Directions
While specific future directions for “Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate” are not available in the search results, research into similar compounds is ongoing. For instance, heterocyclic compounds like pyrrolo[2,3-c]quinoline are being explored for their potential as anti-leukemic agents with less or minimal side effects .
properties
IUPAC Name |
phenyl 4-[[(3-bromobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c21-17-6-4-5-16(13-17)19(24)22-14-15-9-11-23(12-10-15)20(25)26-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVATCCGVNNHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.